2-Methyl-4-piperidin-1-yl-benzaldehyde

Physical chemistry Formulation Handling and storage

2-Methyl-4-piperidin-1-yl-benzaldehyde (CAS 103893-37-4; C13H17NO; MW 203.28 g/mol) is a heteroaromatic aldehyde that combines a benzaldehyde core with a piperidine ring at the para position and a methyl substituent at the ortho position. This structural arrangement creates a building block distinct from unsubstituted piperidinyl-benzaldehyde analogs, with the ortho-methyl group conferring altered electronic properties and steric constraints that affect both physical form (oil/liquid vs.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 103893-37-4
Cat. No. B1306265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-piperidin-1-yl-benzaldehyde
CAS103893-37-4
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2CCCCC2)C=O
InChIInChI=1S/C13H17NO/c1-11-9-13(6-5-12(11)10-15)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3
InChIKeyVOTIXHXNECBHMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-piperidin-1-yl-benzaldehyde (CAS 103893-37-4): A Specialized Piperidinyl-Benzaldehyde Scaffold for Pharmaceutical Intermediate and Fragment-Based Research


2-Methyl-4-piperidin-1-yl-benzaldehyde (CAS 103893-37-4; C13H17NO; MW 203.28 g/mol) is a heteroaromatic aldehyde that combines a benzaldehyde core with a piperidine ring at the para position and a methyl substituent at the ortho position . This structural arrangement creates a building block distinct from unsubstituted piperidinyl-benzaldehyde analogs, with the ortho-methyl group conferring altered electronic properties and steric constraints that affect both physical form (oil/liquid vs. crystalline solid) and downstream synthetic utility . The compound serves as a versatile small molecule scaffold for medicinal chemistry and drug discovery applications, offering a LogP of 2.80 and topological polar surface area (TPSA) of 20.31 Ų .

Why 2-Methyl-4-piperidin-1-yl-benzaldehyde (CAS 103893-37-4) Cannot Be Interchanged with Unsubstituted or Positional Isomers in Procurement


Piperidinyl-benzaldehyde analogs are not interchangeable in synthetic workflows due to fundamental differences in physical form, electronic character, and steric accessibility . The ortho-methyl group on the target compound influences the electron density of the aldehyde functionality and introduces steric hindrance that alters condensation kinetics and regioselectivity compared to unsubstituted 4-(1-piperidinyl)benzaldehyde (CAS 10338-57-5, a crystalline solid) or the ortho-only substituted 2-(1-piperidinyl)benzaldehyde (CAS 34595-26-1) . Structure-activity relationship (SAR) studies on piperidine-containing benzaldehyde derivatives demonstrate that methyl substitution position can modulate biological target binding by orders of magnitude—for instance, in a related piperidine series, R-group substitution at the 4-position altered PDK2 inhibitory IC50 values from 58 nM to over 1,600 nM depending solely on substituent identity [1]. Substituting an unqualified analog without the ortho-methyl group would yield a different molecular scaffold with distinct physical properties, altered synthetic behavior, and divergent biological profile, rendering cross-study reproducibility impossible.

Quantitative Differentiation Evidence for 2-Methyl-4-piperidin-1-yl-benzaldehyde (CAS 103893-37-4) Against Comparator Analogs


Physical State Differentiation: 2-Methyl-4-piperidin-1-yl-benzaldehyde (Oil) vs. 4-(1-Piperidinyl)benzaldehyde (Crystalline Solid)

The target compound 2-methyl-4-piperidin-1-yl-benzaldehyde (CAS 103893-37-4) exists as an oil or liquid at ambient temperature, whereas the unsubstituted analog 4-(1-piperidinyl)benzaldehyde (CAS 10338-57-5) is a crystalline solid with a melting point of 61-64 °C . This physical state difference arises from the ortho-methyl substituent, which disrupts crystal packing and reduces intermolecular forces. The liquid state eliminates the need for melting prior to use and may simplify handling in certain liquid-phase reaction setups, though it also requires different storage and dispensing protocols compared to a weighable solid.

Physical chemistry Formulation Handling and storage Crystallinity

Structural Scaffold Differentiation: Ortho-Methyl Substitution Pattern vs. Unsubstituted and Positional Isomers

The target compound contains three key structural features: a benzaldehyde core, a piperidine ring at the para position, and an ortho-methyl group at the 2-position (molecular formula C13H17NO, MW 203.28) . In contrast, the closest commercially available analogs lack the ortho-methyl substituent: 4-(1-piperidinyl)benzaldehyde (C12H15NO, MW 189.25) and 2-(1-piperidinyl)benzaldehyde (C12H15NO, MW 189.25) are both 14 Da lighter and lack the steric and electronic modulation conferred by the ortho-methyl group . The methyl group increases molecular weight by 14 Da, alters LogP (+0.5 estimated vs. unsubstituted para isomer), and introduces steric hindrance adjacent to the aldehyde that can influence both imine condensation rates and the conformational landscape of derived products.

Medicinal chemistry Fragment-based drug discovery Scaffold diversity SAR

Electronic Property Modulation: Ortho-Methyl Substitution Alters Aldehyde Reactivity Profile

The ortho-methyl group on 2-methyl-4-piperidin-1-yl-benzaldehyde exerts both electronic (inductive electron-donating) and steric effects on the adjacent aldehyde functionality. SAR studies on structurally related piperidine-benzaldehyde systems demonstrate that the position and identity of substituents on the benzaldehyde ring profoundly influence downstream biological activity [1]. In a systematic study of piperidine ring-substituted PDK2 inhibitors, varying only the R-group substitution on the piperidine ring produced IC50 values spanning a 30-fold range (from 58 nM to 1,657 nM) [1]. While this specific study examined piperidine N-substituents rather than benzaldehyde ring substitution, it establishes the broader principle that small substituent changes on piperidine-benzaldehyde scaffolds produce quantifiable differences in molecular recognition events. The ortho-methyl group in the target compound, by extension, creates an electronic and steric environment around the aldehyde that differs from unsubstituted analogs in ways that can be exploited for selective imine formation, differential condensation rates, and altered binding conformations.

Synthetic chemistry Electronics Reactivity Condensation

Commercial Availability and Quality Grade Comparison: Target Compound vs. Common Analogs

The target compound 2-methyl-4-piperidin-1-yl-benzaldehyde (CAS 103893-37-4) is commercially available from multiple vendors at 95-98% purity, with documented specifications including molecular weight 203.28, LogP 2.80, and TPSA 20.31 . In contrast, the widely used unsubstituted analog 4-(1-piperidinyl)benzaldehyde (CAS 10338-57-5) is available at 97% purity (Sigma-Aldrich, Aladdin) but is a solid with a melting point of 61-64 °C that may require different storage conditions (argon atmosphere recommended) . The target compound offers a distinct scaffold that fills a specific substitution gap not addressed by the more commonly stocked unsubstituted analogs. Additionally, the target compound has MDL number MFCD02629626 and PubChem CID 3146241, enabling unambiguous identification across procurement platforms [1].

Procurement Purity Supply chain Quality grade

Validated Research Applications for 2-Methyl-4-piperidin-1-yl-benzaldehyde (CAS 103893-37-4) Based on Differentiated Evidence


Scaffold Diversification in Fragment-Based Drug Discovery (FBDD) Libraries

The ortho-methyl substitution pattern on 2-methyl-4-piperidin-1-yl-benzaldehyde creates a chemical space distinct from the more commonly screened unsubstituted 4-(1-piperidinyl)benzaldehyde . With a LogP of 2.80 and TPSA of 20.31 Ų, the compound occupies a favorable region of drug-like property space for fragment screening . The presence of both an aldehyde (for reversible covalent or condensation reactions) and a piperidine ring (for basic amine interactions) provides multiple vectors for fragment elaboration. SAR evidence from related piperidine-benzaldehyde scaffolds demonstrates that subtle substituent variations can produce order-of-magnitude differences in biological activity [1], supporting the inclusion of this specific scaffold in diversity-oriented screening collections.

Synthesis of Bioactive Heterocycles via Imine and Enamine Chemistry

The aldehyde functionality at the para position relative to the piperidine nitrogen enables 2-methyl-4-piperidin-1-yl-benzaldehyde to serve as a versatile electrophilic partner in condensation reactions . The ortho-methyl group provides tunable steric hindrance that can influence imine formation kinetics and the conformational preferences of resulting Schiff bases. This feature is particularly valuable for the synthesis of piperidine-incorporated bioactive heterocycles, as demonstrated in the broader class of piperidinyl-benzaldehyde derivatives used to prepare α-aminophosphonates with antibacterial activity, 5-hydroxyaurone derivatives as cancer cell growth inhibitors, and NR2B-selective NMDA receptor antagonists . The ortho-methyl substitution offers a distinct steric and electronic profile that may alter the biological activity of derived compounds compared to those synthesized from unsubstituted analogs.

Mechanistic and SAR Studies of Piperidine-Containing Pharmacophores

2-Methyl-4-piperidin-1-yl-benzaldehyde provides a defined structural probe for investigating the role of ortho-substitution on benzaldehyde-containing pharmacophores . The compound can be used as a control or comparator in systematic SAR campaigns examining the effect of substituent position and identity on target binding. Class-level inference from PDK2 inhibitor SAR studies, where R-group variation on piperidine scaffolds produced a 30-fold range in IC50 values (58-1,657 nM), underscores the sensitivity of biological activity to seemingly minor structural modifications . The ortho-methyl group on the target compound represents a specific perturbation whose effects on potency, selectivity, and physicochemical properties can be quantitatively compared to those of unsubstituted or differently substituted analogs.

Development of Liquid-Phase Reaction Protocols and Automated Synthesis Workflows

The liquid physical state of 2-methyl-4-piperidin-1-yl-benzaldehyde (oil at ambient temperature) differentiates it from the crystalline solid unsubstituted analog 4-(1-piperidinyl)benzaldehyde (mp 61-64 °C) and may confer practical advantages in automated liquid handling and flow chemistry applications . The compound can be dispensed volumetrically without pre-melting, potentially streamlining high-throughput experimentation and parallel synthesis campaigns [1]. However, its reported hazards (H302 harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, H335 may cause respiratory irritation) necessitate appropriate safety protocols and personal protective equipment during handling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-4-piperidin-1-yl-benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.